![molecular formula C15H12FN5O B2982120 4-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1788532-07-9](/img/structure/B2982120.png)
4-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
The compound “4-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also includes a fluorophenyl group and a pyridin-3-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a fluorophenyl group, and a pyridin-3-ylmethyl group. The presence of nitrogen in the triazole ring and the pyridine ring would make the compound a potential ligand for metal ions .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the fluorine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Synthesis and Antimicrobial Activity
4-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-5-carboxamide and related compounds have been synthesized through various chemical reactions, focusing on their potential antimicrobial properties. The synthesis often involves reactions starting from isonicotinic acid hydrazide, leading to the formation of triazoles with antimicrobial activity. These compounds have been evaluated for their effectiveness against different microbial strains, showing good or moderate activity in some cases. The research highlights the importance of structural modifications in enhancing antimicrobial properties (Bayrak et al., 2009).
Anticancer and Anti-5-lipoxygenase Agents
Studies have also explored the synthesis of novel pyrazolopyrimidines derivatives, including those related to 4-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-5-carboxamide, for their potential as anticancer and anti-5-lipoxygenase agents. These investigations aim to understand how alterations in the chemical structure can influence biological activity against cancer cells and inflammatory enzymes. The synthesis of these compounds and their biological evaluation highlight the potential therapeutic applications of triazole derivatives in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).
Antiviral Agents
Fluoroimidazoles, including compounds structurally similar to 4-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-5-carboxamide, have been evaluated for their antiviral properties. These studies focus on their ability to inhibit viral replication across various virus families. The research into fluoroimidazoles as antiviral agents emphasizes the need for broad-spectrum antiviral drugs and the role that structural modifications play in enhancing antiviral activity. The exploration of these compounds' mechanisms of action offers insights into how they may inhibit nucleic acid synthesis within infected cells, contributing to their antiviral effects (De Cercq & Luczak, 1975).
Photophysical Properties and Fluorophores Design
The aryne-mediated transformations of triazines, including those related to the chemical structure of interest, have been utilized in designing novel fluorophores. These studies aim to develop new fluorescent compounds with enhanced photophysical properties for potential applications in bioimaging and sensors. The synthesis of polyfluoroaryl substituted derivatives and their comprehensive photophysical study showcase the importance of structural diversity in achieving desired optical properties and the potential of these compounds in advanced material science applications (Moseev et al., 2020).
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-5-3-11(4-6-12)13-14(20-21-19-13)15(22)18-9-10-2-1-7-17-8-10/h1-8H,9H2,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAXKAKKVPJIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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